molecular formula C12H11N3O6 B11626378 (5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B11626378
M. Wt: 293.23 g/mol
InChI Key: QJPAIGNTJMFCHX-XVNBXDOJSA-N
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Description

DMNI , is a fascinating compound with a complex structure. Let’s break it down:

  • The (5E)- prefix indicates that the molecule has a trans configuration around the central double bond.
  • The 5-[(4,5-dimethoxy-2-nitrophenyl)methylidene] portion refers to the substituents attached to the imidazolidine ring. Specifically:

      4,5-dimethoxy-2-nitrophenyl: This aromatic group contains two methoxy (OCH₃) groups and a nitro (NO₂) group.

      methylidene: Indicates a double bond between the phenyl group and the imidazolidine ring.

  • The imidazolidine-2,4-dione core consists of a five-membered ring with two carbonyl groups (C=O) at positions 2 and 4.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for DMNI, but one common method involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with urea. The reaction proceeds under acidic conditions, leading to the formation of DMNI.

Industrial Production: While DMNI is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds. Researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

DMNI participates in various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group (NH₂) can yield aminomethylideneimidazolidine-2,4-dione derivatives.

    Substitution: The phenyl group can undergo substitution reactions, leading to diverse derivatives.

    Cyclization: Intramolecular cyclization reactions can modify the imidazolidine ring.

Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).

Scientific Research Applications

DMNI finds applications in various fields:

    Medicine: Its derivatives exhibit potential antitumor and anti-inflammatory properties.

    Chemistry: DMNI serves as a building block for designing novel heterocyclic compounds.

    Industry: Although not directly used in industry, its derivatives contribute to drug development and materials science.

Mechanism of Action

The exact mechanism of DMNI’s effects remains an active area of research. It likely interacts with cellular targets, modulating pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

DMNI’s uniqueness lies in its specific substituents and imidazolidine scaffold. Similar compounds include other imidazolidine derivatives, such as hydantoin and barbituric acid derivatives.

Properties

Molecular Formula

C12H11N3O6

Molecular Weight

293.23 g/mol

IUPAC Name

(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H11N3O6/c1-20-9-4-6(3-7-11(16)14-12(17)13-7)8(15(18)19)5-10(9)21-2/h3-5H,1-2H3,(H2,13,14,16,17)/b7-3+

InChI Key

QJPAIGNTJMFCHX-XVNBXDOJSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)[N+](=O)[O-])OC

Origin of Product

United States

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